molecular formula C11H16O6S B8661882 3,4,5-Trimethoxybenzyl methanesulfonate

3,4,5-Trimethoxybenzyl methanesulfonate

Cat. No.: B8661882
M. Wt: 276.31 g/mol
InChI Key: QOJSXPQUMFTJBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5-Trimethoxybenzyl methanesulfonate is a useful research compound. Its molecular formula is C11H16O6S and its molecular weight is 276.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H16O6S

Molecular Weight

276.31 g/mol

IUPAC Name

(3,4,5-trimethoxyphenyl)methyl methanesulfonate

InChI

InChI=1S/C11H16O6S/c1-14-9-5-8(7-17-18(4,12)13)6-10(15-2)11(9)16-3/h5-6H,7H2,1-4H3

InChI Key

QOJSXPQUMFTJBX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)COS(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Combine 3,4,5-trimethoxybenzyl alcohol (9.0 g, 45.4 mmol), N,N-diisopropylethylamine (12.9 g, 100 mmol), and acetonitrile (60 mL). Cool in an ice bath. Add methanesulfonyl chloride (6.76 g, 49.0 mmol). After 2 hours, partition the reaction mixture between water and ethyl acetate. Separate the layers and extract the organic layer with 1 M hydrochloric acid solution and them a saturated solution of sodium bicarbonate. Dry the organic layer over Na2SO4, filter, and evaporate in vacuo to give the title compound.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
12.9 g
Type
reactant
Reaction Step Two
Quantity
6.76 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Combine 3,4,5-trimethoxy-benzyl alcohol (9.0 g, 45.4 mmol), diisopropylethylamine (12.9 g, 100 mmol), and acetonitrile (60 mL). Cool in an ice bath. Add methanesulfonyl chloride (6.76 , 49.0 mmol). After 2 hours, partition the reaction mixture between water and ethyl acetate. Separate the layers and extract the organic layer with 1 M hydrochloric acid solution and them a saturated solution of sodium bicarbonate. Dry the organic layer over Na2SO4, filter, and evaporate in vacuo to give the title compound.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
12.9 g
Type
reactant
Reaction Step Two
Quantity
49 mmol
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four

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